molecular formula C18H14BrNO4 B3919864 4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B3919864
M. Wt: 388.2 g/mol
InChI Key: CMQCDNKMZLLQPE-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BBMP, is a chemical compound that has been studied extensively for its potential applications in scientific research. BBMP is a heterocyclic compound that contains a pyrrole ring, a benzoyl group, and a methoxyphenyl group. In

Mechanism of Action

4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one works by reacting with ROS, which leads to the formation of a fluorescent product. The mechanism of action of 4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the oxidation of the hydroxyl group on the pyrrole ring by ROS, which leads to the formation of a highly fluorescent compound. This reaction is highly specific for ROS, making 4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one a valuable tool for studying the role of ROS in biological systems.
Biochemical and Physiological Effects:
4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a number of biochemical and physiological effects. In addition to its ability to detect ROS, 4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have antioxidant properties, which may make it useful for treating diseases that involve oxidative stress. 4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to have anti-inflammatory properties, which may make it useful for treating inflammatory diseases. Additionally, 4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have neuroprotective effects, which may make it useful for treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has a number of advantages for use in lab experiments. It is highly specific for ROS, making it a valuable tool for studying the role of ROS in biological systems. It is also fluorescent, making it easy to detect and quantify. However, there are also some limitations to the use of 4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments. It has a relatively short half-life, which may limit its usefulness in some experiments. Additionally, it may not be suitable for use in certain types of cells or tissues.

Future Directions

There are a number of future directions for the study of 4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research is the development of new methods for synthesizing 4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one that are more efficient and cost-effective. Another area of research is the development of new applications for 4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, such as its use in imaging or drug delivery. Additionally, there is a need for further studies on the safety and toxicity of 4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, particularly with regard to its potential use in humans.
Conclusion:
In conclusion, 4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a valuable tool for studying the role of ROS in biological systems. It has a number of advantages for use in lab experiments, including its specificity for ROS and its fluorescence. 4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has a number of potential applications in scientific research, including its use as a fluorescent probe for detecting ROS in cells and tissues. However, there are also some limitations to its use, and further research is needed to fully understand its potential applications and limitations.

Scientific Research Applications

4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been widely studied for its potential applications in scientific research. One of the most promising applications of 4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS play a critical role in many physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. 4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to selectively detect ROS in cells and tissues, making it a valuable tool for studying the role of ROS in these processes.

properties

IUPAC Name

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO4/c1-24-13-8-4-10(5-9-13)15-14(17(22)18(23)20-15)16(21)11-2-6-12(19)7-3-11/h2-9,15,21H,1H3,(H,20,23)/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQCDNKMZLLQPE-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

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